molecular formula C19H24N2O4 B14287858 1-Hydroxy-4-nitro-N-octylnaphthalene-2-carboxamide CAS No. 141742-68-9

1-Hydroxy-4-nitro-N-octylnaphthalene-2-carboxamide

Katalognummer: B14287858
CAS-Nummer: 141742-68-9
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: OTPFSFAONWHCLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-4-nitro-N-octylnaphthalene-2-carboxamide is an organic compound with a complex structure that includes a naphthalene ring substituted with hydroxy, nitro, and carboxamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-4-nitro-N-octylnaphthalene-2-carboxamide typically involves multiple steps. One common route starts with the nitration of naphthalene to introduce the nitro group. This is followed by the introduction of the hydroxy group through a hydroxylation reaction. The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as octylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Hydroxy-4-nitro-N-octylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxy and nitro groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-4-nitro-N-octylnaphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Hydroxy-4-nitro-N-octylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and carboxamide groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Hydroxy-4-nitronaphthalene: Lacks the octyl and carboxamide groups.

    4-Nitro-N-octylnaphthalene-2-carboxamide: Lacks the hydroxy group.

    1-Hydroxy-N-octylnaphthalene-2-carboxamide: Lacks the nitro group.

Uniqueness

1-Hydroxy-4-nitro-N-octylnaphthalene-2-carboxamide is unique due to the presence of all three functional groups (hydroxy, nitro, and carboxamide) on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

141742-68-9

Molekularformel

C19H24N2O4

Molekulargewicht

344.4 g/mol

IUPAC-Name

1-hydroxy-4-nitro-N-octylnaphthalene-2-carboxamide

InChI

InChI=1S/C19H24N2O4/c1-2-3-4-5-6-9-12-20-19(23)16-13-17(21(24)25)14-10-7-8-11-15(14)18(16)22/h7-8,10-11,13,22H,2-6,9,12H2,1H3,(H,20,23)

InChI-Schlüssel

OTPFSFAONWHCLQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.